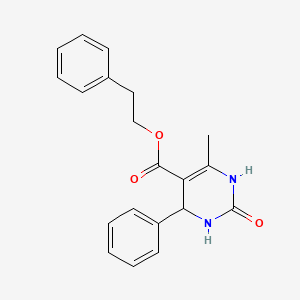![molecular formula C12H8BrClN4O B5123803 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method that involves the reaction of various reagents. The mechanism of action of this compound has been studied, and its biochemical and physiological effects have been identified. In
Wirkmechanismus
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that is involved in cell division. By inhibiting these enzymes and proteins, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been found to exhibit potent anticancer and antimicrobial activity. Additionally, this compound has been found to have low toxicity and good stability. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo.
Synthesemethoden
The synthesis method of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of various reagents. The reaction starts with the condensation of 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This hydrazone is then reacted with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of acetic anhydride and triethylamine to form 5-(4-bromo-1H-pyrazol-1-yl)methylidene-4-chloro-1,3-dihydro-2H-indol-2-one. This compound is then reacted with N-cyano-N'-methyl-N''-phenylguanidine in the presence of potassium carbonate to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and has been found to exhibit antibacterial and antifungal activity. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4O/c13-9-5-15-18(6-9)7-11-16-12(17-19-11)8-1-3-10(14)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZMBMJXJVDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)